2-Bromo-1-(3-chlorophenyl)ethanone has been investigated for its potential therapeutic effects, particularly in the treatment of chronic schizophrenia and other psychotic disorders. Studies suggest it acts as a selective Cannabinoid receptor type 2 (CB2) agonist []. CB2 receptors are found throughout the body, but with a high concentration in the immune system. Their activation is linked to various physiological processes, including immunomodulation and anti-inflammatory responses [].
The proposed mechanism of action for 2-Bromo-1-(3-chlorophenyl)ethanone in treating schizophrenia involves its interaction with the CB2 receptor. When the CB2 receptor is activated, it can trigger a cascade of cellular events that may help to regulate neuroinflammation, a process implicated in the pathophysiology of schizophrenia [].
2-Bromo-1-(3-chlorophenyl)ethanone is an organic compound characterized by the molecular formula . It consists of a bromine atom and a chlorine atom substituted on a phenyl ring attached to an ethanone moiety. This compound is a derivative of acetophenone, where the substitutions at the 3 and 2 positions of the phenyl ring significantly influence its chemical properties and reactivity. The presence of halogens makes it a valuable compound for various
The synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone can be achieved through several methods:
2-Bromo-1-(3-chlorophenyl)ethanone serves various applications in different fields:
Interaction studies involving 2-Bromo-1-(3-chlorophenyl)ethanone focus on its reactivity with nucleophiles and electrophiles. The unique positioning of bromine and chlorine atoms on the phenyl ring affects how the compound interacts with various reagents, influencing its potential use in organic synthesis and medicinal applications. Studies have shown that compounds with similar structural motifs often exhibit varied interaction profiles, which can be leveraged for specific applications .
Several compounds share structural similarities with 2-Bromo-1-(3-chlorophenyl)ethanone, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | Similar structure but different halogen positioning. |
2-Bromo-1-(4-bromophenyl)ethanone | 87427-57-4 | Contains an additional bromine substituent. |
2-Bromo-1-(4-nitrophenyl)ethanone | 21900-32-3 | Exhibits nitro group effects on reactivity. |
2-Bromo-1-(3-fluorophenyl)ethanone | 1235711-34-8 | Fluorine substitution alters electronic properties. |
These compounds highlight the influence of substituent positioning on reactivity and biological activity, making each compound unique within its class. The specific arrangement of halogens in 2-Bromo-1-(3-chlorophenyl)ethanone contributes to its distinct reactivity patterns compared to these similar compounds .
2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2) is a halogenated arylketone with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a bromine atom at the alpha position of the acetyl group (Figure 1).
Table 1: Key Structural and Nomenclature Data
Property | Value |
---|---|
IUPAC Name | 2-Bromo-1-(3-chlorophenyl)ethanone |
Common Synonyms | 3-Chlorophenacyl bromide, α-Bromo-3-chloroacetophenone |
Molecular Formula | C₈H₆BrClO |
Molecular Weight | 233.49 g/mol |
SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr |
InChI Key | KJVRURZDIOVSSQ-UHFFFAOYSA-N |
The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The carbonyl group exhibits a characteristic stretching vibration at ~1,710 cm⁻¹ in IR spectra, while the aromatic protons resonate between δ 7.2–8.4 ppm in ¹H NMR.
First reported in the mid-20th century, 2-bromo-1-(3-chlorophenyl)ethanone emerged as a critical intermediate in the synthesis of heterocyclic compounds. Its utility stems from the reactivity of the α-bromo ketone moiety, which participates in nucleophilic substitutions and cycloadditions. For example, it has been employed in the Bischler–Möhlau indole synthesis, where α-bromoacetophenones react with anilines to form 2-arylindoles.
The compound’s synthesis typically involves halogenation of 3-chloroacetophenone using bromine or brominating agents under controlled conditions. A notable industrial method involves bubbling bromine gas through a solution of 3-chloroacetophenone in acetic acid, yielding the product in >90% purity.
Table 2: Key Synthetic Applications
2-Bromo-1-(3-chlorophenyl)ethanone belongs to the halogenated arylketone family, characterized by a phenyl group bonded to a ketone functional group with halogen substituents. Its reactivity is influenced by two electron-withdrawing groups: the carbonyl oxygen and the alpha-bromine atom. This dual activation makes the compound more electrophilic than non-halogenated analogs, enabling rapid reactions with nucleophiles.
Compared to other halogenated arylketones, such as phenacyl bromide (C₆H₅COCH₂Br), the meta-chlorine substituent in this compound introduces steric and electronic effects that modulate reactivity. For instance, the chlorine atom’s inductive effect slightly deactivates the aromatic ring, reducing susceptibility to electrophilic aromatic substitution while enhancing stability toward oxidation.
Figure 1: Structural Comparison with Related Compounds
The compound’s solid-state conformation has been studied via X-ray crystallography, revealing a planar carbonyl group and a dihedral angle of 15° between the phenyl and acetyl planes. This geometry optimizes conjugation between the aromatic ring and the carbonyl, stabilizing the molecule.
Irritant